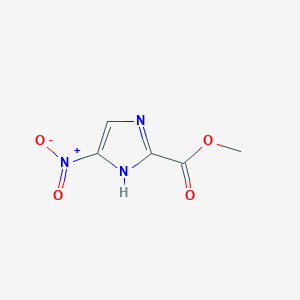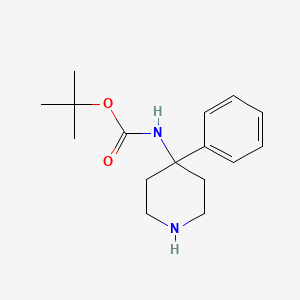
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-(4-phenylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 887589-58-4 . It has a molecular weight of 276.38 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 408.5±45.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa is predicted to be 12.04±0.20 .Wissenschaftliche Forschungsanwendungen
-
Organic Thin-Film Transistors
- Field : Material Science
- Application : The tert-butyl group is used in the design and synthesis of materials based on terpolymer structures for organic thin-film transistor (OTFT) device applications .
- Method : The polymers are obtained by polymerization of three monomers relying on the Stille coupling reaction .
- Results : The materials with a certain ratio of components showed the highest electron mobility, up to 0.69 cm²/Vs .
-
Polyimides
- Field : Polymer Chemistry
- Application : A novel diamine was synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . This diamine was then used to obtain polyimides (PIs) by one-pot polycondensation with several commercial aromatic dianhydrides .
- Method : The synthesis involved iodination, acetyl protection, coupling reaction, and deacetylation protection .
- Results : The resulting PIs exhibited enhanced solubility in organic solvents at room temperature. They formed transparent, tough, and flexible films by solution-casting .
-
Synthesis of N-Heterocyclic Amines
- Field : Organic Chemistry
- Application : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This compound can be a key synthetic intermediate of other valuable pyrazole derivatives .
- Method : The synthesis involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate . The structure of the synthesized N-heterocyclic amine was fully characterized .
-
Thermo-Sensitive Terpolymer Hydrogels
- Field : Polymer Chemistry
- Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . These hydrogels could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .
- Method : The hydrogels were obtained by photopolymerisation of the three monomers .
- Results : The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties .
-
Nitration of Organic Compounds
- Field : Organic Chemistry
- Application : Tert-Butyl Nitrite (TBN) has been used in the nitration of alkane, alkene, alkyne, and aromatic compounds . This process is important in the synthesis of nitro compounds, which are key intermediates in the production of a wide range of chemicals .
- Method : The nitration process involves the reaction of the organic compound with TBN, which acts as a source of nitro (NO2) groups .
- Results : The nitration reactions using TBN have been reported to proceed efficiently, providing the nitro compounds in good yields .
-
Removal of Methyl tert-butyl Ether (MTBE) from Environment
- Field : Environmental Science
- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . Therefore, the development of technology for MTBE removal has become a priority .
- Method : Various methods have been explored for the removal of MTBE from the environment, including adsorption and oxidation processes .
- Results : These methods have shown promise in reducing the levels of MTBE in the environment .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFRFRXRVLSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
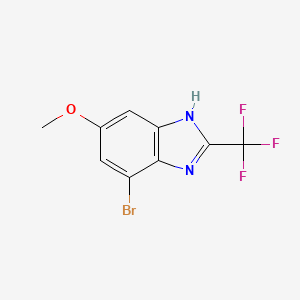
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
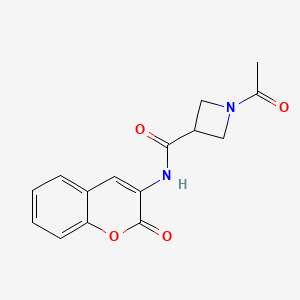
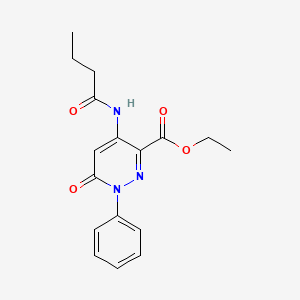

![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
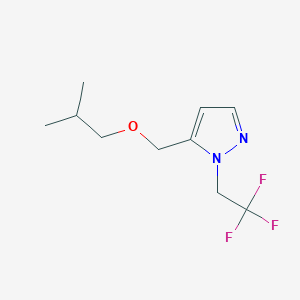
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)
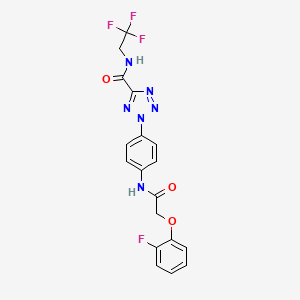
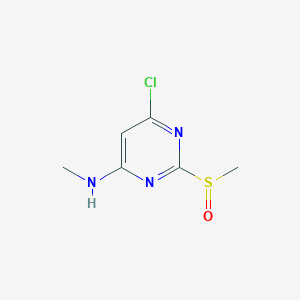
![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
